

An In-depth Technical Guide to the Physical Properties of 2-Propylcyclopentanone

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Compound of Interest

Compound Name: 2-Propylcyclopentanone

Cat. No.: B073189

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Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-Propylcyclopentanone** (CAS No: 1193-70-0), a versatile cyclic ketone utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] This document consolidates key physicochemical data into a structured format for easy reference and outlines standardized experimental protocols for their determination. Visual diagrams are provided to illustrate molecular structure, analytical workflows, and synthetic pathways, offering a practical resource for laboratory professionals.

Introduction

2-Propylcyclopentanone is an organic compound with the molecular formula $C_8H_{14}O$. [1] It is characterized by a five-membered cyclopentanone ring substituted with a propyl group at the alpha-position to the carbonyl. This structure imparts specific physical and chemical characteristics, making it a valuable building block in organic synthesis. [2] Its reactivity, centered around the ketone functional group, allows for various transformations such as reduction, oxidation, and condensation reactions. [1] A thorough understanding of its physical properties is paramount for its effective use in chemical processes, ensuring proper handling, reaction control, and purification.

Physicochemical Properties

The physical properties of **2-Propylcyclopentanone** are critical for its application in synthesis, defining its behavior as a solvent, reagent, and analyte. The data presented below has been compiled from various chemical databases and literature sources.

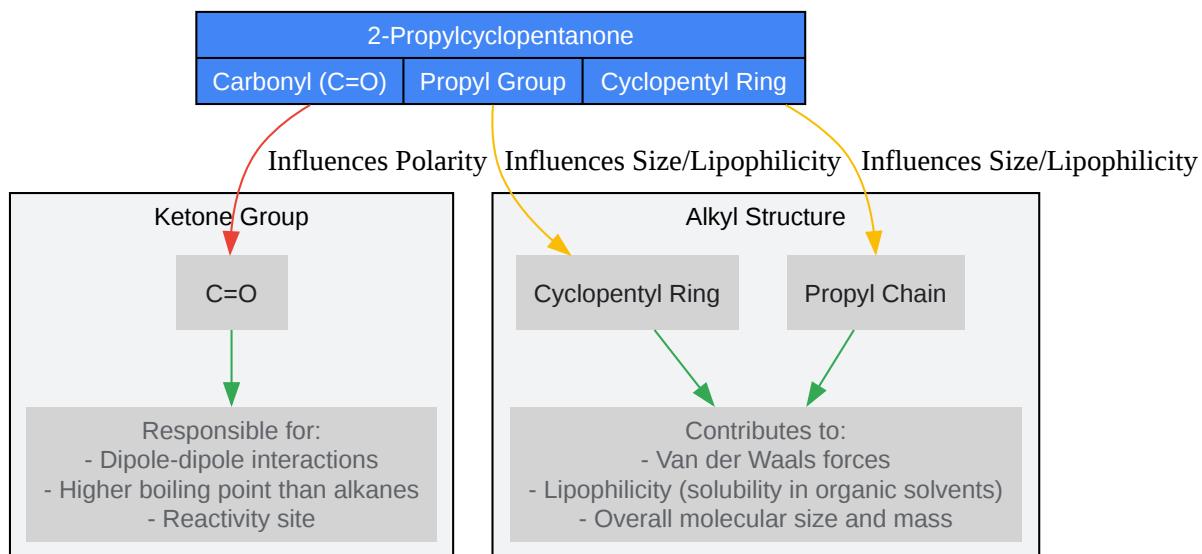
Data Presentation

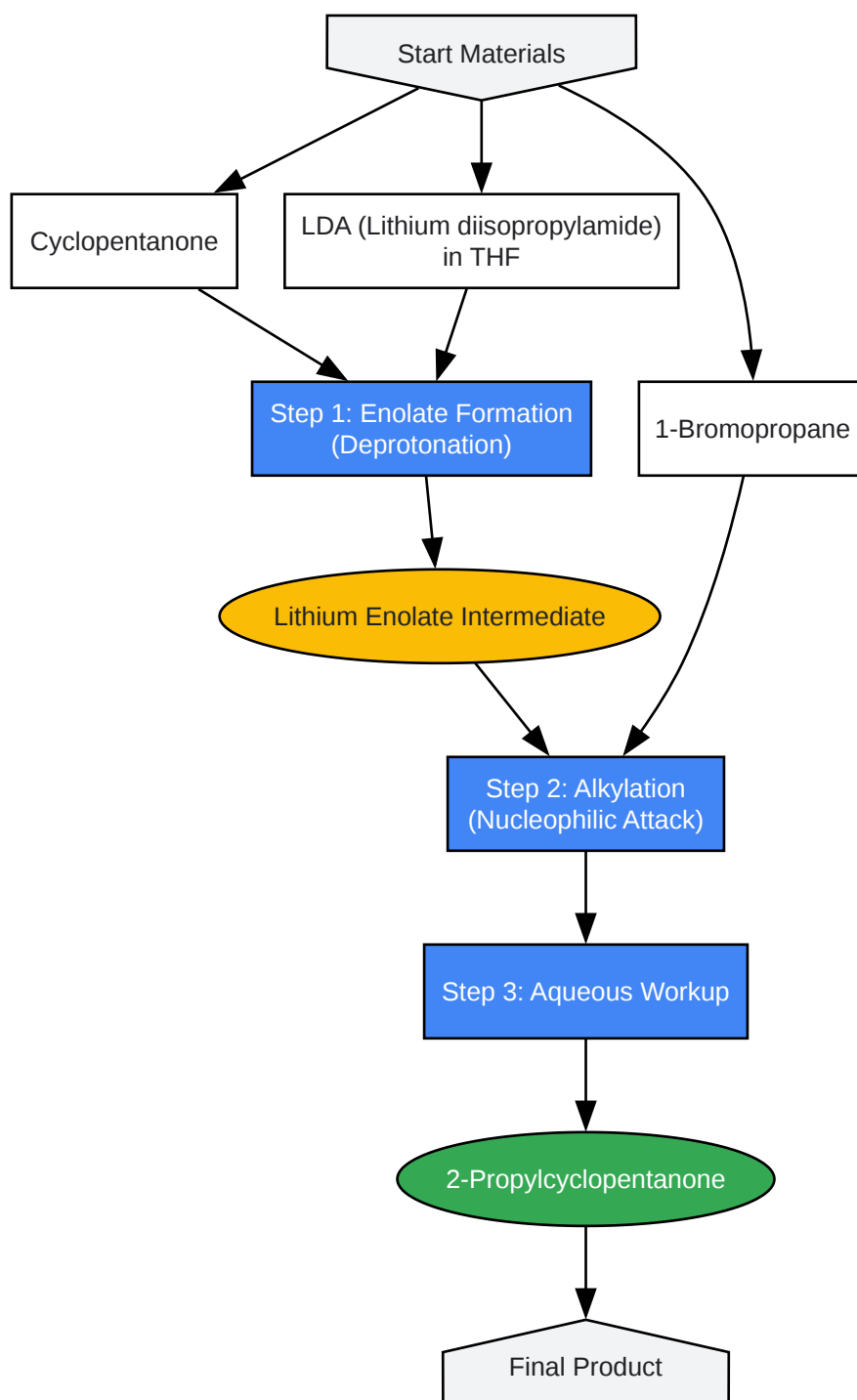
The quantitative physical and chemical properties of **2-Propylcyclopentanone** are summarized in Table 1.

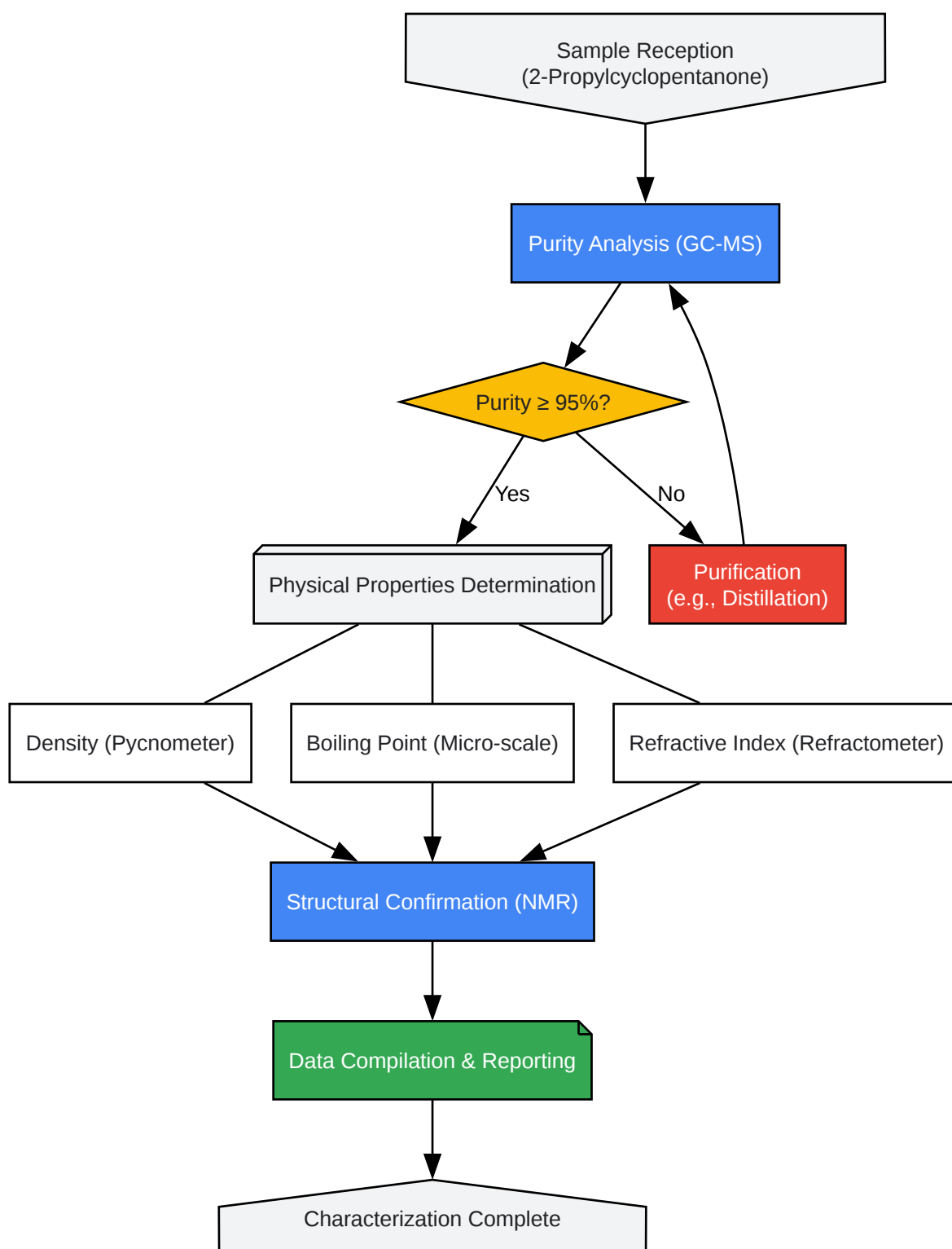
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O	[1][3]
Molecular Weight	126.20 g/mol	[3][4]
CAS Number	1193-70-0	[1][3][5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	182 - 183°C (at 760 mmHg) (estimate)	[1][5][6]
Melting Point	-68.3°C	[1][5]
Density	0.9017 - 0.906 g/cm ³	[1][5][6]
Refractive Index (n _D)	1.4429	[1][5]
Flash Point	56.9°C	[1][6]
Vapor Pressure	0.829 mmHg at 25°C	[1][6]
Solubility	Insoluble in water; soluble in organic solvents.	[1]
Topological Polar Surface Area	17.1 Å ²	[3][4]

Molecular Structure and Physicochemical Relationships

The physical properties of **2-Propylcyclopentanone** are a direct consequence of its molecular structure. The diagram below illustrates the key functional groups and their influence.







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